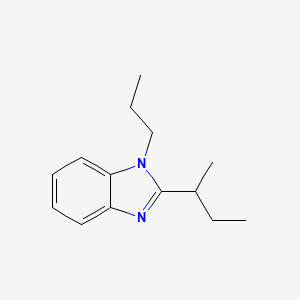![molecular formula C26H19BrN2OS B6047552 2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B6047552.png)
2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, commonly known as BPTN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTN belongs to the class of nicotinonitrile derivatives, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of BPTN is not fully understood; however, it is believed to exert its pharmacological effects by modulating various cellular pathways. BPTN has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators. BPTN also activates certain signaling pathways, such as the MAPK/ERK pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BPTN has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. BPTN has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPTN also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BPTN has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPTN is its potential as a therapeutic agent in various diseases. BPTN has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the treatment of these diseases. However, one of the limitations of BPTN is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on BPTN. One of the areas of interest is the development of more efficient synthesis methods for BPTN. Additionally, further studies are needed to elucidate the exact mechanism of action of BPTN and its potential as a therapeutic agent in various diseases. Furthermore, the development of novel drug delivery systems for BPTN may improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of BPTN involves the reaction of 3-bromobenzyl chloride with 4-methoxybenzaldehyde to form 2-(3-bromobenzylidene)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-bromo-4-phenyl-6-(trifluoromethyl)nicotinonitrile in the presence of sodium methoxide to yield BPTN.
Applications De Recherche Scientifique
BPTN has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that BPTN exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BPTN has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BPTN has shown promising results in the treatment of neurodegenerative diseases by modulating the activity of certain neurotransmitters.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2OS/c1-30-22-12-10-19(11-13-22)23-15-25(20-7-3-2-4-8-20)29-26(24(23)16-28)31-17-18-6-5-9-21(27)14-18/h2-15H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJXVRPVYIYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6047499.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)